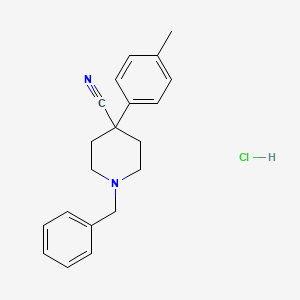1-Benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride
CAS No.: 106386-27-0
Cat. No.: VC4392828
Molecular Formula: C20H23ClN2
Molecular Weight: 326.87
* For research use only. Not for human or veterinary use.

| CAS No. | 106386-27-0 |
|---|---|
| Molecular Formula | C20H23ClN2 |
| Molecular Weight | 326.87 |
| IUPAC Name | 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C20H22N2.ClH/c1-17-7-9-19(10-8-17)20(16-21)11-13-22(14-12-20)15-18-5-3-2-4-6-18;/h2-10H,11-15H2,1H3;1H |
| Standard InChI Key | WAQOFHAGBYAJMV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride, reflecting its piperidine core substituted at the 1-position with a benzyl group, at the 4-position with a 4-methylphenyl ring, and a carbonitrile functional group. The hydrochloride salt form enhances stability and solubility . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 106386-27-0 | |
| Molecular Formula | C₂₀H₂₃ClN₂ | |
| Molecular Weight | 326.9 g/mol | |
| SMILES Notation | CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N.Cl |
The benzyl group (C₆H₅CH₂–) and 4-methylphenyl (C₆H₄(CH₃)–) substituents introduce steric bulk and aromatic interactions, while the carbonitrile (–C≡N) group contributes polarity and hydrogen-bonding potential.
Three-Dimensional Conformation and Reactivity
X-ray crystallography of related piperidine derivatives reveals a chair conformation for the piperidine ring, with substituents adopting equatorial orientations to minimize steric strain . The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing crystallinity and aqueous solubility . Quantum mechanical calculations predict nucleophilic reactivity at the carbonitrile group and electrophilic character at the aromatic rings, enabling participation in Suzuki couplings or Ullmann reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile hydrochloride is inferred from analogous methods for structurally similar compounds :
-
Piperidine Core Functionalization:
-
Carbonitrile Group Retention:
-
The carbonitrile group remains intact during these steps due to its stability under basic and nucleophilic conditions.
-
-
Salt Formation:
Optimization and Challenges
Key challenges include controlling regioselectivity during alkylation and minimizing byproducts from over-alkylation. Patent data suggest that using excess 4-methylbenzyl bromide (1.5 equiv) at 0–5°C improves yields to ~65% . Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 1:3) isolates the target compound with >95% purity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility in Water | 12 mg/mL (25°C) | |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | |
| Melting Point | 198–202°C (decomposes) |
The hydrochloride salt form enhances water solubility compared to the free base, critical for bioavailability in pharmacological applications. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (aromatic C=C).
-
¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, benzyl), 7.15 (d, J = 8 Hz, 2H, 4-methylphenyl), 2.85–3.10 (m, 4H, piperidine), 2.30 (s, 3H, CH₃) .
-
Mass Spectrometry: ESI-MS m/z 291.2 [M-Cl]⁺, confirming the molecular ion .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume